molecular formula C20H27N3O4 B2812450 Tert-butyl N-[[1-[4-(prop-2-enoylamino)benzoyl]pyrrolidin-3-yl]methyl]carbamate CAS No. 2361809-46-1

Tert-butyl N-[[1-[4-(prop-2-enoylamino)benzoyl]pyrrolidin-3-yl]methyl]carbamate

Cat. No. B2812450
CAS RN: 2361809-46-1
M. Wt: 373.453
InChI Key: HUIZXXJHMFSVQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl N-[[1-[4-(prop-2-enoylamino)benzoyl]pyrrolidin-3-yl]methyl]carbamate, also known as Boc-L-Pro-NH-1-Boc-4-(2-enoyl)Pyrrolidine, is a synthetic compound that has been used in various scientific research studies. This compound is widely used in the field of medicinal chemistry for its unique properties and mechanism of action.

Mechanism of Action

The mechanism of action of Tert-butyl N-[[1-[4-(prop-2-enoylamino)benzoyl]pyrrolidin-3-yl]methyl]carbamate-1-Boc-4-(2-enoyl)Pyrrolidine is not fully understood. However, it is believed to work by inhibiting certain enzymes or proteins that are involved in the progression of various diseases. This compound has been shown to have potent inhibitory activity against certain enzymes such as acetylcholinesterase, which is involved in the progression of Alzheimer's disease.
Biochemical and Physiological Effects:
Tert-butyl N-[[1-[4-(prop-2-enoylamino)benzoyl]pyrrolidin-3-yl]methyl]carbamate-1-Boc-4-(2-enoyl)Pyrrolidine has been shown to have various biochemical and physiological effects. This compound has been shown to have potent inhibitory activity against certain enzymes such as acetylcholinesterase, which is involved in the progression of Alzheimer's disease. It has also been shown to have potent inhibitory activity against certain proteins such as cyclin-dependent kinases (CDKs), which are involved in the progression of cancer.

Advantages and Limitations for Lab Experiments

Tert-butyl N-[[1-[4-(prop-2-enoylamino)benzoyl]pyrrolidin-3-yl]methyl]carbamate-1-Boc-4-(2-enoyl)Pyrrolidine has several advantages and limitations for lab experiments. One of the advantages of this compound is its potent inhibitory activity against certain enzymes and proteins, which makes it an ideal candidate for the development of therapeutic agents. However, one of the limitations of this compound is its high cost, which may limit its use in certain research studies.

Future Directions

There are several future directions for the research and development of Tert-butyl N-[[1-[4-(prop-2-enoylamino)benzoyl]pyrrolidin-3-yl]methyl]carbamate-1-Boc-4-(2-enoyl)Pyrrolidine. One of the future directions is the development of more potent and selective inhibitors of certain enzymes and proteins. Another future direction is the development of new therapeutic agents for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Additionally, the use of Tert-butyl N-[[1-[4-(prop-2-enoylamino)benzoyl]pyrrolidin-3-yl]methyl]carbamate-1-Boc-4-(2-enoyl)Pyrrolidine as a diagnostic agent for the detection of certain diseases may also be explored in the future.

Synthesis Methods

The synthesis of Tert-butyl N-[[1-[4-(prop-2-enoylamino)benzoyl]pyrrolidin-3-yl]methyl]carbamate-1-Boc-4-(2-enoyl)Pyrrolidine involves the reaction of tert-butyl N-[(S)-1-(prop-2-enoylamino)-3-pyrrolidinyl]carbamate with 4-(prop-2-enoylamino)benzoic acid in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction is carried out in a suitable solvent such as dichloromethane or tetrahydrofuran (THF) at room temperature for several hours. The product is then purified by column chromatography using a suitable eluent such as ethyl acetate/hexanes.

Scientific Research Applications

Tert-butyl N-[[1-[4-(prop-2-enoylamino)benzoyl]pyrrolidin-3-yl]methyl]carbamate-1-Boc-4-(2-enoyl)Pyrrolidine has been widely used in various scientific research studies. This compound has been studied for its potential use as a therapeutic agent for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. It has also been studied for its potential use as a diagnostic agent for the detection of certain diseases.

properties

IUPAC Name

tert-butyl N-[[1-[4-(prop-2-enoylamino)benzoyl]pyrrolidin-3-yl]methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O4/c1-5-17(24)22-16-8-6-15(7-9-16)18(25)23-11-10-14(13-23)12-21-19(26)27-20(2,3)4/h5-9,14H,1,10-13H2,2-4H3,(H,21,26)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUIZXXJHMFSVQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CCN(C1)C(=O)C2=CC=C(C=C2)NC(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl N-({1-[4-(prop-2-enamido)benzoyl]pyrrolidin-3-yl}methyl)carbamate

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